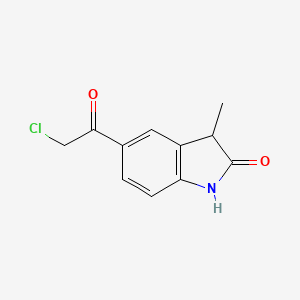
5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains an indole core, which is a common structure in many natural and synthetic compounds . The indole core is substituted with a 2-chloroacetyl group at the 5-position and a methyl group at the 3-position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(2-chloroacetyl) indolin-2-one involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride in 1,2-dichloroethane under a nitrogen atmosphere . This reaction is stirred at 0°C for 30 minutes .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the indole core, the 2-chloroacetyl group, and the methyl group. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The 2-chloroacetyl group is a functional group containing a chlorine atom, which may influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” could potentially undergo a variety of chemical reactions. The presence of the 2-chloroacetyl group suggests that it could act as an electrophile in nucleophilic substitution reactions . Additionally, the indole core is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Organochlorine compounds, such as this one, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen . They also have higher boiling and melting points compared to related hydrocarbons .Zukünftige Richtungen
The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” and similar compounds could be of interest in future research. For example, pyrrolidine, a similar structure, is a versatile scaffold for novel biologically active compounds . Additionally, new oxindole carboxamides have been studied for their potential as inhibitors of DENV RdRp , suggesting potential applications in antiviral drug development.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as colchicinoids, have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
It’s worth noting that colchicinoids, which share structural similarities with this compound, bind to tubulin and inhibit its polymerization, thereby disrupting microtubule dynamics . This leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated .
Pharmacokinetics
Factors such as solubility, stability, and permeability would influence how well the compound is absorbed and distributed within the body .
Result of Action
Based on the potential interaction with tubulin, it can be inferred that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as metabolism, immune response, and the presence of other drugs.
Eigenschaften
IUPAC Name |
5-(2-chloroacetyl)-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-4-7(10(14)5-12)2-3-9(8)13-11(6)15/h2-4,6H,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYAASKDUFAACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210802 | |
| Record name | 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one | |
CAS RN |
65435-07-6 | |
| Record name | 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65435-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






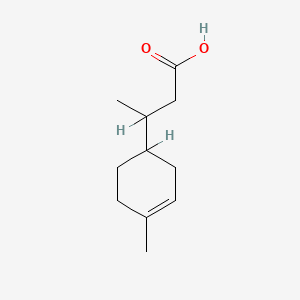
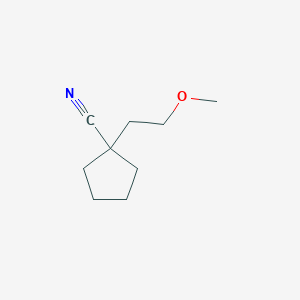
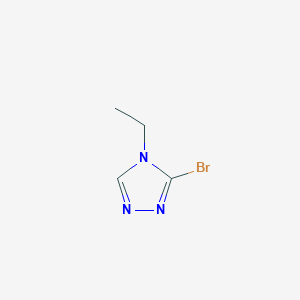
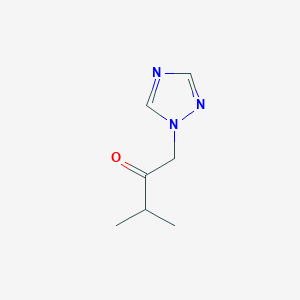
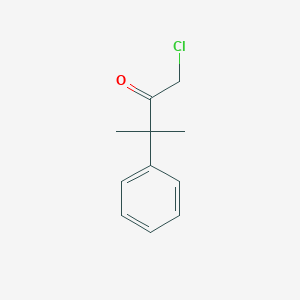
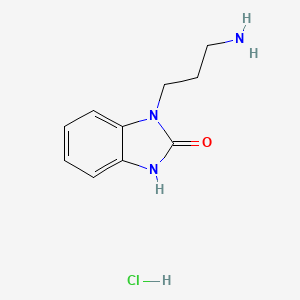

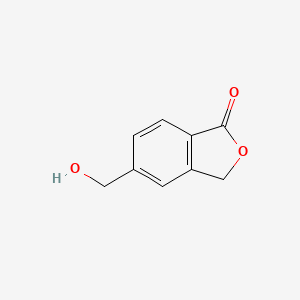

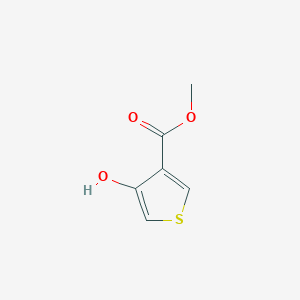
![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)